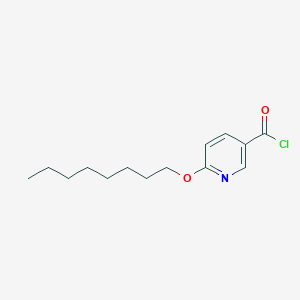
6-(Octyloxy)pyridine-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Octyloxy)pyridine-3-carbonyl chloride is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with an octyloxy group at the 6-position and a carbonyl chloride group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Octyloxy)pyridine-3-carbonyl chloride typically involves the following steps:
Formation of 6-(Octyloxy)pyridine: This can be achieved by reacting pyridine with octanol in the presence of a suitable catalyst.
Introduction of the Carbonyl Chloride Group: The 6-(Octyloxy)pyridine is then reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) to introduce the carbonyl chloride group at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
6-(Octyloxy)pyridine-3-carbonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Water or aqueous solutions of bases (e.g., sodium hydroxide) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, or thioesters.
Hydrolysis: Formation of 6-(Octyloxy)pyridine-3-carboxylic acid.
Reduction: Formation of 6-(Octyloxy)pyridine-3-methanol or 6-(Octyloxy)pyridine-3-aldehyde.
Aplicaciones Científicas De Investigación
6-(Octyloxy)pyridine-3-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of functional materials, such as liquid crystals and polymers.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules, which can be used in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 6-(Octyloxy)pyridine-3-carbonyl chloride involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic and can react with nucleophiles to form covalent bonds. This reactivity is utilized in various chemical transformations, including the formation of amides, esters, and other derivatives .
Comparación Con Compuestos Similares
Similar Compounds
6-(Hexyloxy)pyridine-3-carbonyl chloride: Similar structure with a hexyloxy group instead of an octyloxy group.
6-(Decyloxy)pyridine-3-carbonyl chloride: Similar structure with a decyloxy group instead of an octyloxy group.
6-(Octyloxy)pyridine-2-carbonyl chloride: Similar structure with the carbonyl chloride group at the 2-position instead of the 3-position.
Uniqueness
6-(Octyloxy)pyridine-3-carbonyl chloride is unique due to the specific positioning of the octyloxy and carbonyl chloride groups, which can influence its reactivity and the types of derivatives that can be synthesized from it. The length of the octyloxy chain can also affect the compound’s solubility and interaction with other molecules.
Propiedades
Número CAS |
115849-93-9 |
|---|---|
Fórmula molecular |
C14H20ClNO2 |
Peso molecular |
269.77 g/mol |
Nombre IUPAC |
6-octoxypyridine-3-carbonyl chloride |
InChI |
InChI=1S/C14H20ClNO2/c1-2-3-4-5-6-7-10-18-13-9-8-12(11-16-13)14(15)17/h8-9,11H,2-7,10H2,1H3 |
Clave InChI |
PFIQMYVWHZUBGI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=NC=C(C=C1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


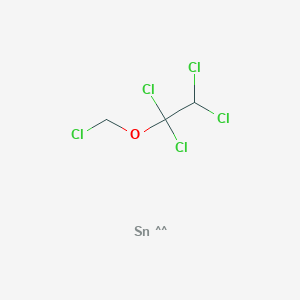
![{[2-(4-Aminophenyl)ethyl]amino}methanol](/img/structure/B14293459.png)
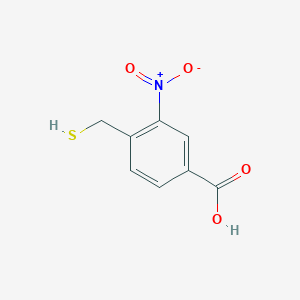

![2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one](/img/structure/B14293490.png)
![(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene](/img/structure/B14293491.png)
![1-Azabicyclo[2.2.2]octane-4-carbonitrile;sulfuric acid](/img/structure/B14293494.png)
![Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate](/img/structure/B14293496.png)

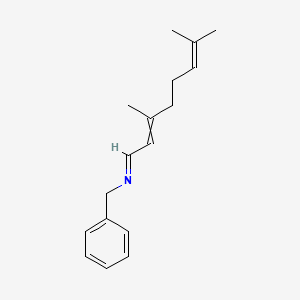

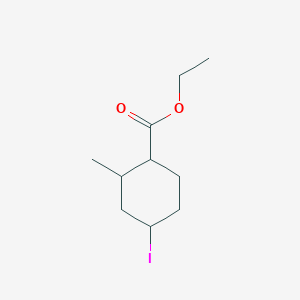

![6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14293513.png)
